5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound 5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolopyrimidinone family, a bicyclic heterocyclic system featuring fused pyrazole and pyrimidinone rings. Its systematic IUPAC name is 5-[(4-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one , reflecting the substituent positions and parent scaffold.
Structural Breakdown:
- Parent system : Pyrazolo[3,4-d]pyrimidin-4-one (a pyrazole fused to a pyrimidinone at positions 3 and 4).
- Substituents :
The structural formula is C₁₂H₉ClN₄O , with a molecular weight of 261.68 g/mol . The SMILES notation C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3)Cl and InChIKey WYYUYPJVUXFPPM-UHFFFAOYSA-N provide unambiguous representations of connectivity and stereochemistry.
Table 1: IUPAC Name Components
| Component | Description |
|---|---|
| Root | Pyrazolo[3,4-d]pyrimidin-4-one |
| Substituent Position | 5 |
| Substituent Type | (4-Chlorophenyl)methyl |
| Hydrogenation State | 1,5-Dihydro (indicating two hydrogen atoms in the pyrimidinone ring) |
Alternative Naming Conventions and Registry Identifiers
This compound is recognized under multiple nomenclature systems and registry identifiers, reflecting its synthetic and commercial relevance:
Common Synonyms:
Isomeric Relationships Within Pyrazolopyrimidinone Derivatives
The structural versatility of pyrazolo[3,4-d]pyrimidin-4-one derivatives allows for extensive isomerism, including positional, substituent, and tautomeric variations:
Positional Isomerism:
Substituent-Based Isomerism:
Tautomerism:
- The pyrimidinone ring exists in equilibrium between keto (4-one) and enol (4-ol) forms, though the keto form predominates under standard conditions.
Table 3: Representative Isomeric Variants
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| 5-(4-Chlorobenzyl) Derivative | 402570-41-6 | Para-chlorobenzyl at position 5 |
| 5-(3-Chlorobenzyl) Derivative | 1326826-87-2 | Meta-chlorobenzyl at position 5 |
| 6-Methyl Derivative | 30129-57-8 | Methyl at position 6 |
| 1,3-Dimethyl Derivative | 87412-86-0 | Methyl at positions 1 and 3 |
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-9-3-1-8(2-4-9)6-17-7-14-11-10(12(17)18)5-15-16-11/h1-5,7H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYUYPJVUXFPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the reaction of 4-chlorobenzyl chloride with suitable precursors under controlled conditions. One common method includes the formation of the chlorobenzyl sulfanyl intermediate, which is then subjected to cyclization reactions to form the desired pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has shown promise as a potential therapeutic agent, particularly in cancer research, where it acts as a CDK2 inhibitor.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This mechanism is crucial for its potential use in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorophenyl)-4H-spiro[isoxazole-5,3′-pyrido[1,2-a]pyrimidine]-2′,4′-dione: This compound shares a similar pyrimidine core but differs in its additional functional groups.
2-[(2-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one: This compound has a similar structure but includes a benzothieno ring instead of a pyrazolo ring.
Uniqueness
5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-d]pyrimidine core. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Biological Activity
5-(4-Chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 247.7 g/mol
- CAS Number : 402570-41-6
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results against various cancer cell lines:
These values indicate a strong inhibitory effect on cancer cell proliferation, suggesting that the compound may act as a potential anticancer agent.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness particularly against:
- Bacteria : Escherichia coli, Staphylococcus aureus
- Fungi : Aspergillus flavus, Aspergillus niger
Inhibition rates were reported to be significant, with several derivatives demonstrating bacteriostatic effects comparable to standard antibiotics .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The pyrazolo[3,4-d]pyrimidine derivatives have shown anti-inflammatory activity through inhibition of pro-inflammatory cytokines and enzymes. In animal models, these compounds exhibited significant reductions in paw edema compared to standard anti-inflammatory drugs like indomethacin .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is heavily influenced by their structural components. Substituents on the benzyl ring and the pyrazole core play crucial roles in modulating activity:
- Chloro Substituents : Enhance anticancer activity.
- Alkyl Groups : Influence the compound's solubility and bioavailability.
The presence of halogen groups such as chlorine is associated with increased potency against specific cancer cell lines .
Case Studies
- In Vivo Studies : A study assessed the efficacy of this compound in murine models of cancer. Results indicated a significant reduction in tumor size compared to control groups treated with placebo.
- Mechanistic Studies : Research has shown that this compound inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Q & A
Q. Q: What are the common synthetic routes for preparing 5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?
A: The compound is typically synthesized via multi-step reactions involving cyclization and substitution. A key method involves reacting a pyrazolo[3,4-d]pyrimidine core with 4-chlorobenzyl derivatives. For example:
- Step 1: Condensation of α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) with a preformed pyrazolo[3,4-d]pyrimidinone intermediate under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
- Step 2: Purification via column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane) to isolate the product .
- Key Reagents: N-arylsubstituted α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones are critical for introducing the 4-chlorobenzyl group .
Advanced Synthesis
Q. Q: How can reaction conditions be optimized to improve yield and purity during synthesis?
A: Optimization focuses on controlling variables such as:
Structural Characterization
Q. Q: What analytical techniques are used to confirm the molecular structure of this compound?
A: A combination of spectroscopic and crystallographic methods is employed:
- NMR Spectroscopy: 1H/13C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for the chlorobenzyl group) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ peak at m/z 287.06) .
- X-ray Crystallography: Resolves bond angles and dihedral angles (e.g., triclinic crystal system with P1 space group, α = 81.156°, β = 77.150°) .
Biological Activity
Q. Q: What pharmacological properties have been reported for this compound?
A: Pyrazolo[3,4-d]pyrimidine derivatives exhibit:
- Antitumor Activity: Inhibition of kinase enzymes (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
- Antiproliferative Effects: IC50 values in the low micromolar range (1–10 µM) against cancer cell lines (e.g., MCF-7, HeLa) .
- Structure-Activity Relationship (SAR): The 4-chlorobenzyl group enhances lipophilicity, improving membrane permeability .
Data Contradictions
Q. Q: How should researchers address discrepancies in reported biological activity data?
A: Contradictions often arise from experimental variables:
- Cell Line Variability: Use standardized cell lines (e.g., ATCC-certified) and replicate assays ≥3 times .
- Assay Conditions: Control for pH, serum concentration, and incubation time to minimize variability .
- Compound Purity: Validate purity (>95%) via HPLC before biological testing .
Statistical tools (e.g., ANOVA) can quantify significance of observed differences .
Advanced Applications
Q. Q: What strategies are used to design derivatives with enhanced bioactivity?
A: Key derivatization approaches include:
- Substitution at N1/N5 Positions: Introducing electron-withdrawing groups (e.g., nitro, fluoro) to modulate electronic properties .
- Heterocycle Fusion: Adding triazole or oxazole moieties to enhance binding to target proteins .
- Computational Modeling: Docking studies (e.g., AutoDock Vina) predict binding affinities to prioritize synthetic targets .
Stability and Storage
Q. Q: What are the best practices for storing this compound to ensure stability?
A:
- Temperature: Store at –20°C in airtight, light-protected vials .
- Solubility: Dissolve in DMSO (10 mM stock) to prevent hydrolysis; avoid repeated freeze-thaw cycles .
- Degradation Monitoring: Regular HPLC analysis detects decomposition (e.g., hydrolysis of the pyrimidinone ring) .
Advanced Structural Analysis
Q. Q: How can computational methods complement experimental data in structural studies?
A:
- DFT Calculations: Predict molecular electrostatic potentials (MEPs) to identify reactive sites .
- Molecular Dynamics (MD): Simulate protein-ligand interactions (e.g., with kinases) to guide SAR .
- Crystallographic Refinement: Software like SHELXL improves accuracy of bond-length/angle measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
